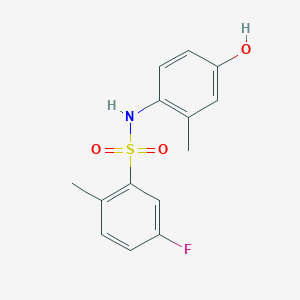
2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a member of the indole-based synthetic cannabinoids family, which are designed to mimic the effects of the natural cannabinoids found in the cannabis plant. MMB-2201 is a highly potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
Wirkmechanismus
2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol is a highly potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It works by binding to the receptor and activating it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the altered perception, mood, and behavior commonly associated with the use of cannabis.
Biochemical and Physiological Effects
2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol has been shown to produce a range of biochemical and physiological effects on the human body. These include altered perception, mood, and behavior, as well as changes in heart rate, blood pressure, and body temperature. Additionally, 2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol has been shown to produce a range of adverse effects, including anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol has several advantages as a research tool, including its high potency and selectivity for the CB1 receptor. Additionally, it is relatively easy to synthesize and has a long shelf life. However, there are also several limitations to its use, including its potential for abuse and the lack of information on its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol and other synthetic cannabinoids. These include further studies on the mechanism of action of these compounds, as well as investigations into their potential therapeutic uses. Additionally, there is a need for more research on the long-term effects of synthetic cannabinoids, as well as their potential for abuse and addiction. Finally, there is a need for more effective regulation and control of these compounds to prevent their misuse and abuse.
Synthesemethoden
2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol is synthesized through a multi-step process that involves the reaction of pyridine with 2-methylamino-1-phenylbutan-1-one, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the intermediate with 3-chlorobenzoyl chloride.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to produce similar effects to natural cannabinoids, including altered perception, mood, and behavior. Additionally, 2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol has been used to study the mechanism of action of synthetic cannabinoids on the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
Eigenschaften
IUPAC Name |
2-methyl-2-(pyridin-3-ylmethylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-3-11(2,9-14)13-8-10-5-4-6-12-7-10/h4-7,13-14H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAYGWGMLDSKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CO)NCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7594733.png)
![1-[4-(Dimethylamino)-4-oxobutyl]pyrazole-3-carboxylic acid](/img/structure/B7594738.png)
![4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide](/img/structure/B7594741.png)
![[4-(1-aminoethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7594742.png)
![N-[(1-hydroxycycloheptyl)methyl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7594750.png)

![N-[(1-hydroxycycloheptyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7594757.png)
![[1-(2-Methylpropylsulfonyl)pyrrolidin-2-yl]-piperazin-1-ylmethanone](/img/structure/B7594758.png)

![3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B7594792.png)
![6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7594803.png)

![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)